

Reproducibility of A-552 (ABBV-552) Findings: A Comparative Guide

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Compound of Interest

Compound Name: A-552

Cat. No.: B1192052

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on **A-552**, also known as ABBV-552 or Plosaracetam, a novel pro-cognitive modulator of the Synaptic Vesicle Glycoprotein 2A (SV2A). Due to the proprietary nature of early drug development and the limited number of publicly available studies, a direct comparison of findings across different laboratories is not yet feasible. This document, therefore, summarizes the existing data from clinical trials and preclinical research to offer a baseline for understanding the compound's characteristics and to highlight the need for further independent research to establish the reproducibility of these initial findings.

Overview of A-552 (ABBV-552)

ABBV-552 is an investigational small molecule being developed by AbbVie for the treatment of cognitive deficits in Alzheimer's disease.[1][2] Unlike other SV2A ligands such as levetiracetam and brivaracetam, which are primarily used as anti-convulsants, ABBV-552 is designed to have pro-cognitive effects.[1] The proposed mechanism of action involves the modulation of SV2A, a protein integral to presynaptic function and neurotransmitter release, which is believed to be impaired in Alzheimer's disease.[2]

Quantitative Data Summary

The available quantitative data for ABBV-552 primarily comes from Phase 1 clinical trials in healthy volunteers. These studies provide initial insights into the pharmacokinetics, safety, and

tolerability of the compound.

Table 1: Pharmacokinetic Parameters of ABBV-552 in Healthy Volunteers

Parameter	Study Population	Dosing	Key Findings
Safety & Tolerability	Healthy Male Subjects	Single ascending oral doses	Well-tolerated up to 80 mg. Most common adverse events were mild and self-limiting (e.g., dizziness, somnolence). No serious adverse events reported.[3]
Pharmacokinetics (PK)	Healthy Male Subjects	Single ascending oral doses	Linear pharmacokinetic profile.[3]
Brain Penetration & Target Engagement	Healthy Male Subjects	Single ascending oral doses	Dose-proportional SV2A occupancy in the brain demonstrated by PET imaging.[3]
PK in Different Ethnicities	Healthy Japanese and Han Chinese Subjects vs. Western Subjects	Single ascending oral doses	Cmax and AUC increased dose-proportionally in Japanese subjects. Tmax and Cmax were comparable between Japanese and Han Chinese subjects. The mean AUC was approximately 20% higher in Han Chinese subjects compared to Japanese subjects. Overall PK and tolerability are comparable to that observed in Western subjects.

Note: The data for Japanese and Han Chinese subjects is from a poster presentation; a full peer-reviewed publication with more detailed data was not available at the time of this guide's compilation.

Experimental Protocols

First-in-Human Single Ascending Dose Study (SDI-118/ABBV-552)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of ABBV-552 in healthy male subjects.[\[3\]](#)

Methodology:

- Study Design: Randomized, placebo-controlled, single ascending dose study.
- Participants: Healthy male volunteers.
- Intervention: Single oral doses of ABBV-552 or placebo.
- Assessments:
 - Safety and tolerability monitoring (adverse events, vital signs, ECGs, laboratory tests).
 - Pharmacokinetic profiling through blood sampling.
 - Brain target (SV2A) occupancy measured by Positron Emission Tomography (PET) imaging with a specific radioligand.[\[3\]](#)

Pharmacokinetic Study in Japanese and Han Chinese Subjects

Objective: To evaluate the pharmacokinetics, safety, and tolerability of ABBV-552 in healthy adult Japanese and Han Chinese subjects and compare with data from Western subjects.

Methodology:

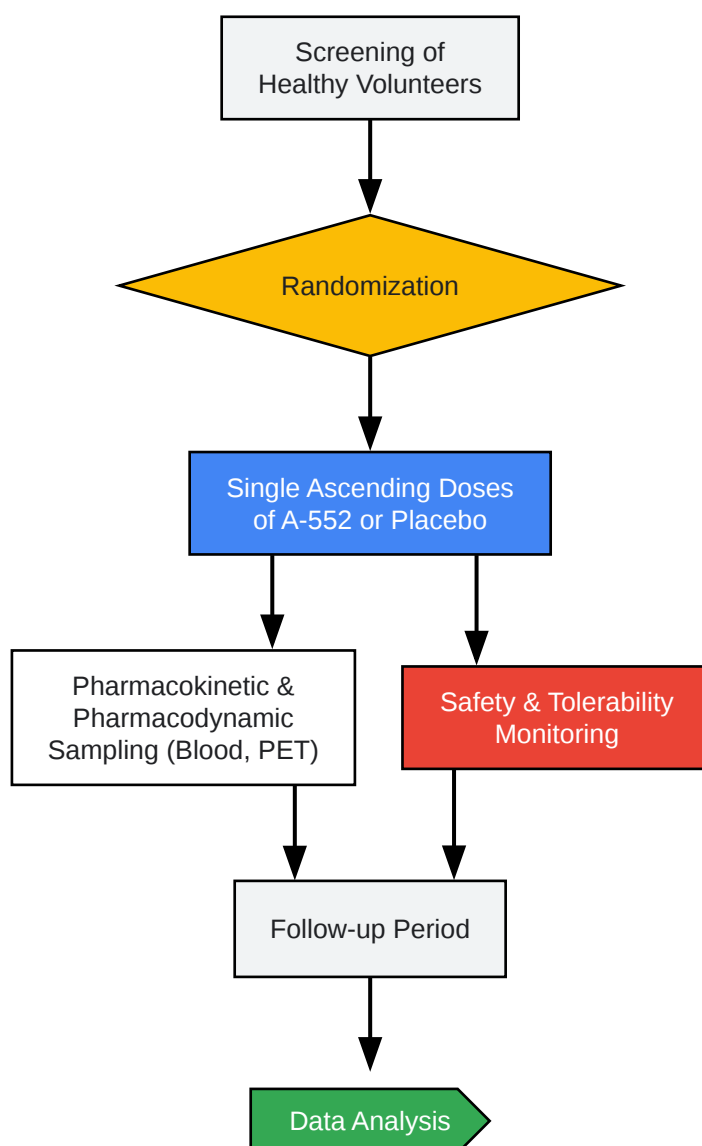
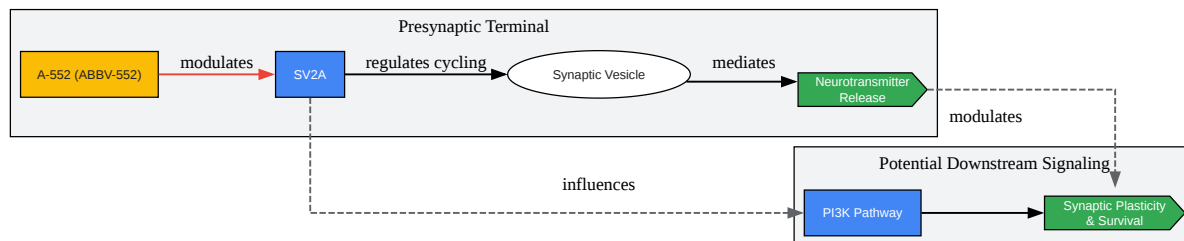
- Study Design: Open-label, parallel-cohort study.

- Participants: Healthy adult Japanese and Han Chinese volunteers.
- Intervention:
 - Japanese Cohort: Single ascending oral doses.
 - Han Chinese Cohort: Single oral dose.
- Assessments:
 - Pharmacokinetic analysis from plasma samples.
 - Safety and tolerability monitoring.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action and Signaling Pathway

ABBV-552 modulates the function of Synaptic Vesicle Glycoprotein 2A (SV2A), a key protein in the presynaptic terminal. SV2A is involved in the regulation of neurotransmitter release. In Alzheimer's disease, synaptic dysfunction is a major contributor to cognitive decline. By modulating SV2A, ABBV-552 is hypothesized to restore proper synaptic function. Some research suggests a link between SV2A and the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is crucial for cell survival and synaptic plasticity.^[4]



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